

# A Comparative Guide to the Properties of 3-(4-Nitrophenyl)pentanedioic Acid

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## Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the properties of **3-(4-nitrophenyl)pentanedioic acid**. It is designed to offer an in-depth technical resource for researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple data summary to provide context, comparative analysis with relevant compounds, and detailed experimental methodologies, ensuring a thorough understanding of this compound's characteristics.

## Introduction: The Significance of 3-Aryl-Glutaric Acid Derivatives

**3-(4-Nitrophenyl)pentanedioic acid**, a derivative of glutaric acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of an aryl group, particularly one bearing a nitro functionality, at the 3-position of the pentanedioic acid backbone can profoundly influence the molecule's electronic properties, stereochemistry, and biological activity. Such modifications are pivotal in the rational design of molecules with tailored therapeutic or material properties. The dicarboxylic acid moiety offers sites for further functionalization, making it a versatile building block in organic synthesis.

This guide will delve into the known physicochemical properties of **3-(4-nitrophenyl)pentanedioic acid**, compare it with structurally related analogs, and provide standardized protocols for its characterization.

# Physicochemical Properties: A Comparative Analysis

The properties of **3-(4-nitrophenyl)pentanedioic acid** are best understood in the context of its structural analogs. The following table summarizes the available experimental and predicted data for the target compound and compares it with unsubstituted glutaric acid, as well as chloro- and bromo-substituted analogs.

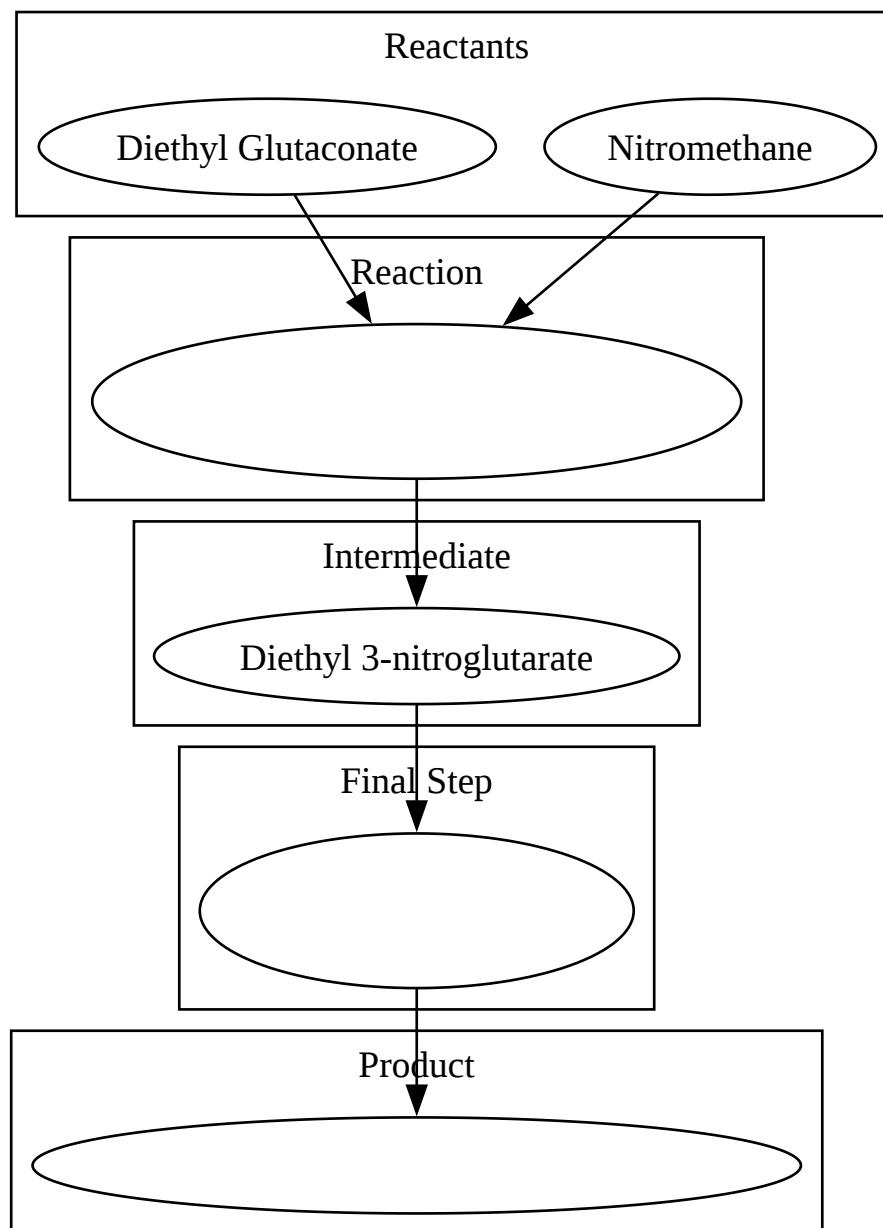
Property	3-(4-Nitrophenyl)pentanedioic Acid	Glutaric Acid	3-(4-Chlorophenyl)pentanedioic Acid	3-(4-Bromophenyl)pentanedioic Acid
CAS Number	92289-14-0[1]	110-94-1	35271-74-0	1141-24-8[2]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>6</sub> [1][3]	C <sub>5</sub> H <sub>8</sub> O <sub>4</sub>	C <sub>11</sub> H <sub>11</sub> ClO <sub>4</sub>	C <sub>11</sub> H <sub>11</sub> BrO <sub>4</sub> [2]
Molecular Weight (g/mol)	253.21[1][3]	132.12	242.66	287.11[2]
Melting Point (°C)	235[4]	95-98	166.5-167.3	Not Available
Boiling Point (°C)	453.3 ± 35.0 (Predicted)[4]	303 (decomposes)	Not Available	Not Available
Density (g/cm <sup>3</sup> )	1.458 ± 0.06 (Predicted)[4]	1.429	Not Available	Not Available
pKa	3.88 ± 0.10 (Predicted)[4]	pKa <sub>1</sub> : 4.34, pKa <sub>2</sub> : 5.41	Not Available	Not Available
Solubility	Slightly soluble in water.	Highly soluble in water (>50% w/w).	Not Available	Not Available

Expert Insights: The presence of the electron-withdrawing nitro group in **3-(4-nitrophenyl)pentanedioic acid** is expected to significantly increase its acidity (lower pKa).

compared to the parent glutaric acid, a trend supported by the predicted pKa value. The higher melting point of the nitrophenyl derivative compared to glutaric acid is likely due to stronger intermolecular forces, such as dipole-dipole interactions and potential hydrogen bonding involving the nitro group. The reduced solubility in water is also a predictable consequence of introducing a large, relatively nonpolar aromatic group.

## Synthesis of **3-(4-Nitrophenyl)pentanedioic Acid**: A Proposed Methodology

While a specific, detailed experimental protocol for the synthesis of **3-(4-nitrophenyl)pentanedioic acid** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles, specifically the Michael addition reaction.



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#### Experimental Protocol: Michael Addition Approach

This protocol is a generalized procedure based on the Michael addition of nitroalkanes to  $\alpha,\beta$ -unsaturated esters, a common method for forming carbon-carbon bonds.

#### Materials:

- Diethyl glutaconate

- 4-Nitrotoluene
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Hydrochloric acid (concentrated)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- Preparation of the Michael Acceptor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl glutaconate in anhydrous ethanol.
- Base-catalyzed Addition: To this solution, add a catalytic amount of sodium ethoxide. Subsequently, add 4-nitrotoluene dropwise at room temperature. The reaction mixture is then stirred at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation of the Intermediate: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude diethyl 3-(4-nitrophenyl)glutarate.
- Hydrolysis to the Diacid: The crude ester is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added to the ester, and the mixture is heated at reflux for several hours until the ester is fully hydrolyzed.
- Purification of the Final Product: Upon cooling, the **3-(4-nitrophenyl)pentanedioic acid** will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

**Self-Validation:** The identity and purity of the synthesized product should be confirmed by determining its melting point and comparing it to the literature value, as well as by spectroscopic analysis (<sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry).

## Spectroscopic and Analytical Characterization

While experimental spectra for **3-(4-nitrophenyl)pentanedioic acid** are not widely published, the expected spectral characteristics can be predicted based on its structure. Commercial suppliers may provide compound-specific analytical data upon request[1].

Expected Spectroscopic Data:

- <sup>1</sup>H NMR: The spectrum is expected to show signals for the aromatic protons of the nitrophenyl group, likely in the downfield region ( $\delta$  7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The aliphatic protons of the pentanedioic acid backbone would appear more upfield. The carboxylic acid protons would be observed as a broad singlet at a very downfield chemical shift ( $\delta$  > 10 ppm).
- <sup>13</sup>C NMR: The spectrum would show characteristic signals for the carboxyl carbons ( $\delta$  > 170 ppm), the aromatic carbons ( $\delta$  120-150 ppm), and the aliphatic carbons ( $\delta$  20-50 ppm).
- FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid groups (around  $3000\text{ cm}^{-1}$ ), a sharp C=O stretching vibration (around  $1700\text{ cm}^{-1}$ ), and characteristic peaks for the nitro group (around 1520 and  $1350\text{ cm}^{-1}$ ) and the aromatic ring.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (253.21 g/mol) and characteristic fragmentation patterns.

## Biological Activity: A Prospective Outlook

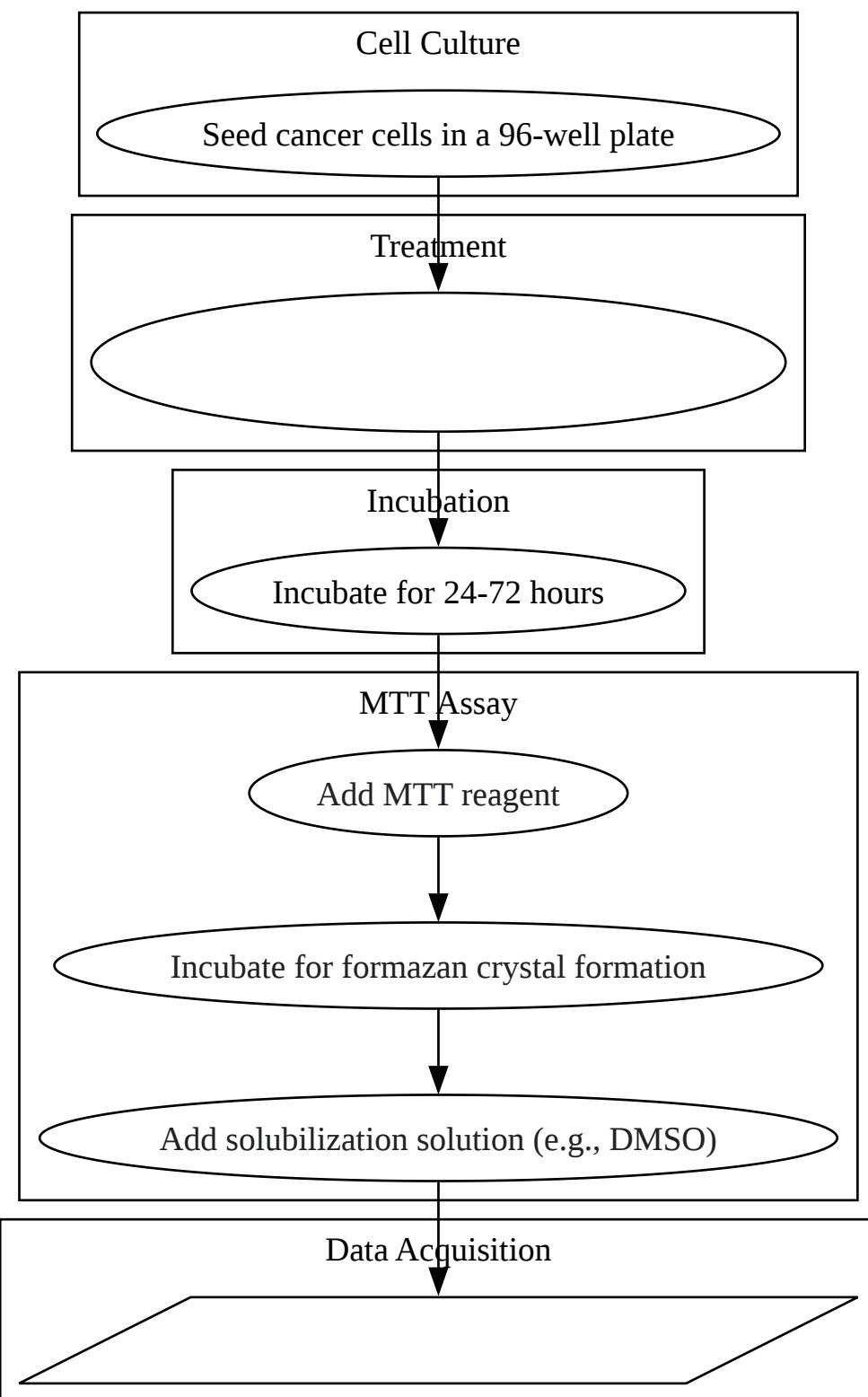
Direct experimental data on the biological activity of **3-(4-nitrophenyl)pentanedioic acid** is scarce in the public domain. However, the presence of the nitrophenyl moiety suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The mechanism often involves

the reduction of the nitro group within cells, leading to the formation of reactive oxygen species and subsequent cellular damage[2][5][6].

Studies on various nitrophenyl-containing heterocycles have demonstrated their potential as anticancer and antioxidant agents[7]. Furthermore, some nitro compounds have shown cytotoxicity towards hypoxic cancer cells, a property that is of significant interest in oncology research[8].

#### Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic potential of a compound against a cancer cell line.



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Procedure:

- Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a series of dilutions of **3-(4-nitrophenyl)pentanedioic acid** in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Assay: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

## Conclusion and Future Directions

**3-(4-Nitrophenyl)pentanedioic acid** is a compound with interesting physicochemical properties that distinguish it from its parent compound, glutaric acid, and other substituted analogs. The presence of the nitrophenyl group imparts increased acidity and a higher melting point, while reducing its aqueous solubility. Although detailed experimental data on its synthesis, spectroscopy, and biological activity are not extensively documented in publicly accessible literature, established chemical principles and analytical techniques provide a solid framework for its preparation and characterization.

Future research should focus on obtaining detailed experimental data for this compound, including a validated synthesis protocol and comprehensive spectroscopic analysis.

Furthermore, a thorough investigation into its biological activities, including its potential as an antimicrobial or anticancer agent, is warranted given the known bioactivities of related nitroaromatic compounds. Such studies will be crucial in unlocking the full potential of **3-(4-nitrophenyl)pentanedioic acid** in various scientific and industrial applications.

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